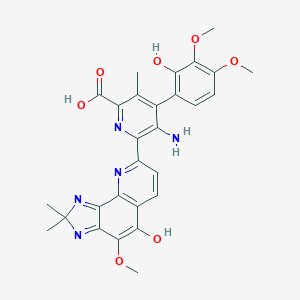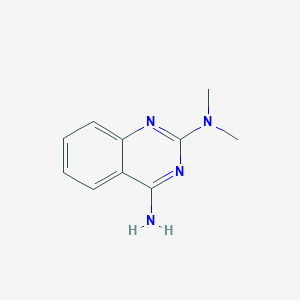![molecular formula C11H15NO4 B231450 2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol CAS No. 18212-81-2](/img/structure/B231450.png)
2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol, also known as salenH2, is a chelating ligand widely used in coordination chemistry and bioinorganic chemistry. It is a versatile compound that has attracted significant attention due to its unique properties, including its ability to coordinate with metal ions, its stability, and its potential as a catalyst in various chemical reactions.
Mechanism Of Action
SalenH2 acts as a chelating agent, forming stable complexes with metal ions. The coordination of metal ions by 2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol can lead to changes in the metal's electronic properties, resulting in altered reactivity and selectivity in chemical reactions.
Biochemical And Physiological Effects
SalenH2 has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, enzyme inhibition, and metal ion transport. Its ability to chelate metal ions has also been studied in the context of metal toxicity and metal homeostasis.
Advantages And Limitations For Lab Experiments
SalenH2 is a versatile compound that offers several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, its use can be limited by factors such as its potential toxicity and the need for specialized equipment to study its coordination chemistry.
Future Directions
For 2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol research could include the development of new synthetic methods, the exploration of its potential as a therapeutic agent, and the investigation of its coordination chemistry with new metal ions.
Synthesis Methods
SalenH2 can be synthesized through the condensation of 2-hydroxybenzaldehyde and ethylenediamine in the presence of formaldehyde. The resulting product is a Schiff base that can be protonated to form the corresponding bis(salicylidene)ethylenediamine ligand.
Scientific Research Applications
SalenH2 has been extensively studied in various fields of science, including chemistry, biochemistry, and pharmacology. Its unique properties make it an attractive compound for a wide range of applications, including catalysis, sensing, drug delivery, and imaging.
properties
CAS RN |
18212-81-2 |
|---|---|
Product Name |
2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol |
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-[(2-hydroxyphenyl)methylideneamino]propane-1,3-diol |
InChI |
InChI=1S/C11H15NO4/c13-6-11(7-14,8-15)12-5-9-3-1-2-4-10(9)16/h1-5,13-16H,6-8H2 |
InChI Key |
VSZDDNMBCBBGJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NC(CO)(CO)CO)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC(CO)(CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



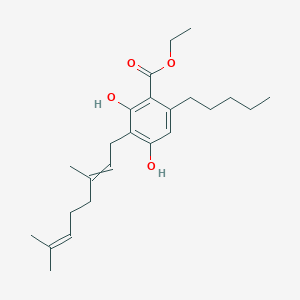
![[3.2.1]Propellane](/img/structure/B231374.png)
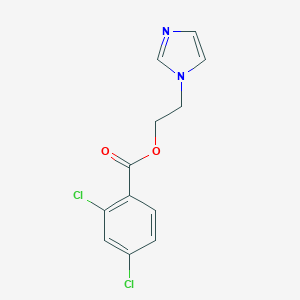
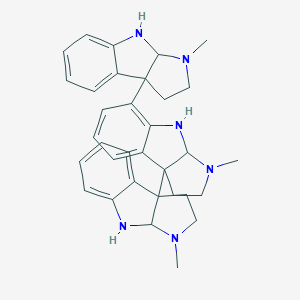
![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)
